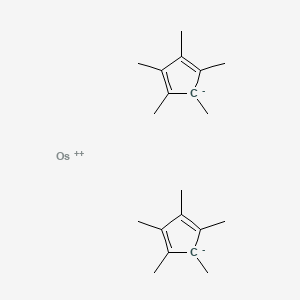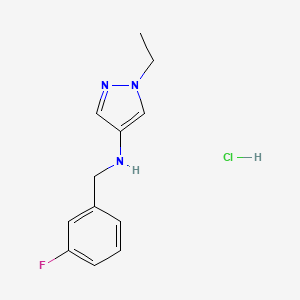
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose is an organic compound belonging to the group of sugars. It is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the arabinofuranose ring, making it a tetra-acetylated derivative. It is commonly used as an intermediate in various chemical syntheses and has significant applications in scientific research .
Métodos De Preparación
The synthesis of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose typically involves the acetylation of L-arabinose. The process generally includes the following steps:
Starting Material: L-arabinose is used as the starting material.
Acetylation Reaction: The acetylation is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-arabinose.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose involves its conversion into active metabolites through enzymatic or chemical reactions. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose can be compared with other similar compounds, such as:
1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: A similar tetra-acetylated sugar derivative with a different stereochemistry.
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: Another tetra-acetylated sugar with a different configuration.
1,2,3,5-Tetra-O-acetyl-alpha-D-arabinofuranose: A compound with a similar structure but different stereochemistry .
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
56272-01-6 |
|---|---|
Fórmula molecular |
C13H18O9 |
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
Clave InChI |
IHNHAHWGVLXCCI-ACJTYDJDSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)

![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)

![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)


![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)





